N-(4-Chlorobenzyl)cyclopropanamine hydrochloride

Description

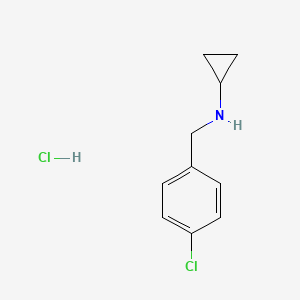

Chemical Structure and Properties N-(4-Chlorobenzyl)cyclopropanamine hydrochloride (CAS: 1158263-30-9) is an amine salt featuring a cyclopropane ring directly bonded to an amine group, which is further substituted with a 4-chlorobenzyl moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. The compound’s molecular formula is C₁₁H₁₃ClN·HCl, with a molecular weight of 230.15 g/mol.

Such methods are scalable and widely used in medicinal chemistry for optimizing pharmacokinetic properties .

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-3-1-8(2-4-9)7-12-10-5-6-10;/h1-4,10,12H,5-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHQCXWGMLXJIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-Chlorobenzyl)cyclopropanamine hydrochloride involves the reaction of 4-chlorobenzyl chloride with cyclopropanamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:

Reagents: 4-chlorobenzyl chloride, cyclopropanamine, base (e.g., sodium hydroxide), hydrochloric acid.

Conditions: The reaction is carried out under an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(4-Chlorobenzyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

N-(4-Chlorobenzyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific biological pathways.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Amine Substituents

Table 1: Key Structural and Physical Properties

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| N-(4-Chlorobenzyl)cyclopropanamine HCl (1158263-30-9) | C₁₁H₁₃Cl₂N | 230.15 | Cyclopropane ring, 4-Cl-benzyl, HCl salt |

| N-(4-Methoxybenzyl)cyclopropanamine HCl | C₁₂H₁₆ClNO | 241.72 | Methoxy substituent (electron-donating) |

| N-(4-Chlorobenzyl)-2-(1-cyclohexenyl)ethanamine HCl (356532-23-5) | C₁₅H₂₁Cl₂N | 286.25 | Cyclohexene ring, extended carbon chain |

| N-(4-Chlorobenzyl)-1-phenyl-2-propanamine HCl (13371-56-7) | C₁₆H₁₇Cl₂N | 298.22 | Phenyl group, branched alkyl chain |

| N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine HCl (1353956-59-8) | C₁₃H₂₀Cl₂N₂ | 275.22 | Cyclohexane diamine, dual amine groups |

Key Observations :

- Ring Strain vs. Stability : The cyclopropane ring in the target compound imposes higher ring strain compared to the cyclohexene or cyclohexane systems in BBB/351 and 1353956-59-6. This strain may enhance reactivity but reduce thermodynamic stability .

- Bulk and Solubility : Compounds with extended alkyl chains (e.g., BBB/351) or aromatic branches (e.g., 13371-56-7) exhibit higher molecular weights and reduced solubility compared to the compact cyclopropane derivative .

Key Observations :

- The 4-chlorobenzyl group may enhance lipophilicity, aiding blood-brain barrier penetration .

- Tricyclic Analogues: Cyclobenzaprine HCl () demonstrates how ring expansion (tricyclic vs. monocyclic) shifts activity toward central nervous system targets, highlighting the importance of ring size in pharmacological targeting .

- Antimicrobial Potential: Pyrimidine derivatives () with chlorobenzyl groups exhibit broad-spectrum antimicrobial activity, though the target compound’s cyclopropane ring may limit similarity to these planar heterocycles .

Biological Activity

N-(4-Chlorobenzyl)cyclopropanamine hydrochloride is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropanamine core substituted with a 4-chlorobenzyl group. Its chemical structure allows it to interact with various biological targets, making it a candidate for pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | CHClN.HCl |

| Molecular Weight | 215.17 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate neurotransmitter systems, particularly dopaminergic and serotonergic pathways, suggesting its potential in treating psychiatric disorders like depression and anxiety .

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter levels, potentially affecting mood and behavior.

- Antitumor Activity : Preliminary investigations indicate that it may inhibit the growth of certain cancer cell lines through modulation of signaling pathways .

- Antimicrobial Properties : Some studies suggest that it exhibits antimicrobial activity against various pathogens, although further research is needed to confirm these effects .

Case Studies

-

Neuropharmacological Effects :

- A study investigated the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive-like behaviors, suggesting potential as an antidepressant .

- Antitumor Activity :

- Antimicrobial Activity :

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.